3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group, a methyl group, and an isopropyl-substituted phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous chemicals and high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-NITROPHENYLHYDRAZINE: Similar in structure but lacks the isopropyl-substituted phenyl group.
3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE: Similar pyrazole core but different substituents.
Uniqueness
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the isopropyl-substituted phenyl group differentiates it from other pyrazole derivatives, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H16N4O2 |
---|---|
Molekulargewicht |
260.29g/mol |
IUPAC-Name |
5-methyl-4-nitro-N-(4-propan-2-ylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H16N4O2/c1-8(2)10-4-6-11(7-5-10)14-13-12(17(18)19)9(3)15-16-13/h4-8H,1-3H3,(H2,14,15,16) |
InChI-Schlüssel |
VUBZWPIJXSBBHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)NC2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1)NC2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |
Löslichkeit |
1.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.